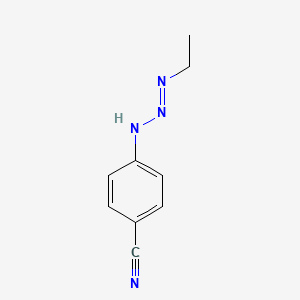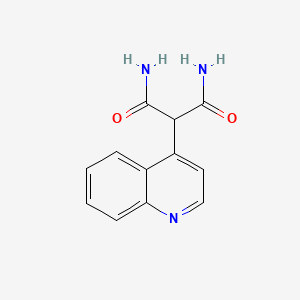
4-(2-Ethyliminohydrazinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethyliminohydrazinyl)benzonitrile is an organic compound with the molecular formula C9H10N4 It is a derivative of benzonitrile, characterized by the presence of an ethyliminohydrazinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyliminohydrazinyl)benzonitrile typically involves the reaction of benzonitrile with ethylhydrazine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to optimize the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs. The final product is typically purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyliminohydrazinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyliminohydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzonitrile derivatives.
Scientific Research Applications
4-(2-Ethyliminohydrazinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethyliminohydrazinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, used as a precursor in various chemical reactions.
4-(2-Methyliminohydrazinyl)benzonitrile: A similar compound with a methyl group instead of an ethyl group.
4-(2-Phenyliminohydrazinyl)benzonitrile: Another derivative with a phenyl group.
Uniqueness
4-(2-Ethyliminohydrazinyl)benzonitrile is unique due to the presence of the ethyliminohydrazinyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
82647-11-8 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(2-ethyliminohydrazinyl)benzonitrile |
InChI |
InChI=1S/C9H10N4/c1-2-11-13-12-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
FYFSZUIWJGHYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NNC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)




![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)

![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

